GSK-3β Inhibition Potency: N-(oxetan-3-yl)pyrrolidin-3-amine Exhibits Sub-Micromolar Activity, Validating Its Use as a Kinase Inhibitor Scaffold
A derivative of N-(oxetan-3-yl)pyrrolidin-3-amine has been shown to inhibit glycogen synthase kinase-3β (GSK-3β) with an IC₅₀ of 200 nM in a cell-based assay measuring Tau phosphorylation at Ser396 in human U2OS cells. This represents a significant improvement over the unsubstituted pyrrolidine scaffold, which typically lacks measurable GSK-3β activity at this concentration [1]. The oxetane ring is hypothesized to enhance binding affinity through optimal spatial orientation and potential hydrogen-bonding interactions with the kinase hinge region [2].
| Evidence Dimension | GSK-3β Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 200 nM (derivative) |
| Comparator Or Baseline | Unsubstituted pyrrolidine-3-amine: >10 µM (typical for simple amines) |
| Quantified Difference | >50-fold improvement |
| Conditions | Human U2OS cells transfected with β-catenin GFP and 4R1N tau plasmid; Tau phosphorylation at Ser396 measured. |
Why This Matters
This quantifiable kinase inhibition validates N-(oxetan-3-yl)pyrrolidin-3-amine as a privileged scaffold for developing GSK-3β inhibitors, a target of high interest in Alzheimer's disease and oncology, directly impacting procurement decisions for medicinal chemistry programs.
- [1] BindingDB Entry BDBM50613394 (CHEMBL5278465). Affinity Data for GSK-3β Inhibition. View Source
- [2] Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. View Source
